molecular formula C5H8Cl2S B100921 Propane, 2-(2,2-dichloroethenyl)thio)- CAS No. 19284-67-4

Propane, 2-(2,2-dichloroethenyl)thio)-

Cat. No.: B100921
CAS No.: 19284-67-4
M. Wt: 171.09 g/mol
InChI Key: QVTHANMSUIAFKP-UHFFFAOYSA-N
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Description

The dichloroethenyl group likely enhances electrophilicity, promoting interactions with biological targets like acetylcholinesterase enzymes in insects .

Properties

CAS No.

19284-67-4

Molecular Formula

C5H8Cl2S

Molecular Weight

171.09 g/mol

IUPAC Name

2-(2,2-dichloroethenylsulfanyl)propane

InChI

InChI=1S/C5H8Cl2S/c1-4(2)8-3-5(6)7/h3-4H,1-2H3

InChI Key

QVTHANMSUIAFKP-UHFFFAOYSA-N

SMILES

CC(C)SC=C(Cl)Cl

Canonical SMILES

CC(C)SC=C(Cl)Cl

Other CAS No.

19284-67-4

Synonyms

Propane, 2-(2,2-dichloroethenyl)thio)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "Propane, 2-(2,2-dichloroethenyl)thio)-" with key analogs based on molecular structure, functional groups, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Propane, 2-(2,2-dichloroethenyl)thio)- C₅H₇Cl₂S ~185.1 (estimated) Thioether, dichloroethenyl Hypothesized insecticide; structural similarity to organophosphate pesticides
2,2-Dichloroethenyl dimethyl phosphate (DDVP) C₄H₇Cl₂O₄P 220.98 Phosphate ester, dichloroethenyl Broad-spectrum insecticide; inhibits acetylcholinesterase
Propane, 2-(methylthio) C₄H₁₀S 90.19 Thioether, methyl No pesticidal use noted; used in organic synthesis
Propane, 1-chloro-3-((2-chloroethyl)thio) C₅H₁₀Cl₂S 173.10 Thioether, chloroalkyl Potential intermediate for chemical warfare agents or sulfide polymers
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) C₈H₁₀Cl₂O₂ 221.07 Cyclopropane, dichloroethenyl Metabolite of pyrethroid insecticides; cis/trans isomers influence toxicity

Key Observations:

Functional Group Impact :

  • The thioether group in propane derivatives (e.g., 2-(methylthio)propane) generally reduces volatility compared to ethers but increases nucleophilic reactivity . The addition of a dichloroethenyl group (as in the target compound) likely enhances electrophilicity, making it more reactive toward biological nucleophiles like enzymes .
  • DDVP , a phosphate ester analog, shares the dichloroethenyl moiety but exhibits higher acute toxicity due to phosphate-mediated acetylcholinesterase inhibition .

Structural vs. Propane, 1-chloro-3-((2-chloroethyl)thio) highlights the role of chloroalkyl substituents in conferring stability and persistence in environmental matrices .

Toxicity and Environmental Impact: Organochlorines (e.g., DDVP) are regulated due to bioaccumulation risks, while thioethers may degrade more readily via oxidation to sulfoxides or sulfones .

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